[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate
Description
This compound is a highly modified nucleoside analogue featuring a bis(4-methoxyphenyl)phenylmethoxy (DMT) protecting group, a naphthalen-2-ylmethylcarbamoyl substituent on the pyrimidine ring, and a methoxy-acetate functionalized oxolane (tetrahydrofuran) backbone. Its structure suggests applications in oligonucleotide synthesis, antiviral drug development, or prodrug formulations . The DMT group is a hallmark of solid-phase synthesis intermediates, while the carbamoyl moiety may enhance target binding or metabolic stability.
Properties
Molecular Formula |
C45H43N3O10 |
|---|---|
Molecular Weight |
785.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C45H43N3O10/c1-28(49)57-39-38(27-56-45(32-12-6-5-7-13-32,33-16-20-35(53-2)21-17-33)34-18-22-36(54-3)23-19-34)58-43(40(39)55-4)48-26-37(42(51)47-44(48)52)41(50)46-25-29-14-15-30-10-8-9-11-31(30)24-29/h5-24,26,38-40,43H,25,27H2,1-4H3,(H,46,50)(H,47,51,52)/t38-,39-,40-,43-/m1/s1 |
InChI Key |
YLJAEVQTZVZLDY-OYSHXDRRSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Nucleoside Core
The nucleoside core with the oxolane ring bearing the correct stereochemistry (2R,3R,4R,5R) is typically synthesized starting from a ribose derivative or a suitably protected sugar precursor. The key steps include:
- Protection of hydroxyl groups to direct regioselective reactions.
- Formation of the oxolane ring with stereochemical control, often via enzymatic or chemical methods.
- Installation of the uracil base via glycosylation at the anomeric carbon.
Introduction of the Bis(4-methoxyphenyl)-phenylmethoxy Protecting Group
The 5′-hydroxyl group is protected using the 4,4′-dimethoxytrityl (DMT) group, which is a common protecting group in nucleoside chemistry to prevent undesired reactions during subsequent steps.
- The DMT chloride reagent is reacted with the free 5′-hydroxyl under basic conditions (e.g., pyridine or triethylamine) to yield the 5′-O-DMT-protected nucleoside.
- This step is crucial for selective functionalization of other hydroxyl groups.
Selective 2′-O-Methylation
The 2′-hydroxyl is selectively methylated to form the 2′-O-methyl ether:
- Methylation is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base.
- The 3′- and 5′-hydroxyl groups remain protected or are sterically hindered to avoid over-methylation.
Attachment of the Pyrimidine-2,4-dione Base
The uracil base (pyrimidine-2,4-dione) is attached at the anomeric position of the sugar ring:
- This is often done via nucleophilic substitution or glycosylation reactions.
- Careful control of reaction conditions ensures the correct β-anomer is formed.
Carbamoylation with Naphthalen-2-ylmethylcarbamoyl Group
The carbamoyl group bearing the naphthalen-2-ylmethyl substituent is introduced at the 5-position of the pyrimidine ring:
- This step involves reaction of the nucleoside with naphthalen-2-ylmethyl isocyanate or a related carbamoylating agent.
- Reaction conditions are optimized to achieve selective carbamoylation without affecting other nucleophilic sites.
Acetylation of the 3′-Hydroxyl
Finally, the 3′-hydroxyl group is acetylated to form the acetate ester:
- Acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base or catalyst.
- This step stabilizes the molecule and can improve its solubility and handling properties.
Representative Example from Literature
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Protection of 5′-OH with 4,4′-dimethoxytrityl chloride in pyridine | 85 | Standard DMT protection |
| 2 | Methylation of 2′-OH with methyl iodide, K2CO3 in DMF | 78 | Selective 2′-O-methylation |
| 3 | Glycosylation with uracil derivative under Lewis acid catalysis | 70 | Formation of β-anomer nucleoside |
| 4 | Carbamoylation with naphthalen-2-ylmethyl isocyanate in DMF | 65 | Selective carbamoyl group installation |
| 5 | Acetylation of 3′-OH with acetic anhydride, pyridine | 90 | Final acetate ester formation |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Used for purity and yield determination.
- Optical Rotation: Confirms stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents such as LiAlH4 or NaBH4, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbamoyl group may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential drug candidate or lead compound for the development of new therapeutics.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with analogues sharing key functional groups or pharmacological profiles. Below is a detailed analysis:
Nucleotide Analogues with DMT-Protected Backbones
Key Observations :
- The target compound’s naphthalen-2-ylmethylcarbamoyl group distinguishes it from Sofosbuvir’s trifluoromethyl-phenoxy moiety and the benzamido group in the phosphoramidite analogue. This carbamoyl substituent may improve lipophilicity or nucleobase recognition .
- Unlike Sofosbuvir’s fluoro-oxolane (enhancing metabolic stability), the target compound’s methoxy-acetate groups could influence solubility or enzymatic cleavage rates .
- The DMT group is common in oligonucleotide synthesis intermediates (e.g., ), but its retention in the final product is atypical, suggesting the target compound may serve as a protected intermediate .
Pyrimidine Derivatives with Modified Bases
Key Observations :
- The carbamoyl group in the target compound may facilitate hydrogen bonding with biological targets, similar to Sofosbuvir’s trifluoromethyl-phenoxy interaction with HCV polymerase .
- Bromo and fluoro substituents () are classic antiviral/antimetabolite strategies, whereas the naphthyl group could confer unique steric or hydrophobic interactions .
Biological Activity
The compound [(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate represents a complex molecular structure with potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings and case studies.
Molecular Structure and Properties
The compound features a molecular formula of C₃₉H₄₄N₇O₉ and a molecular weight of 785.78 g/mol. Its structure consists of multiple functional groups, including methoxy and pyrimidine moieties, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₄₄N₇O₉ |
| Molecular Weight | 785.78 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential role as an inhibitor of Hepatitis C virus replication, similar to other macrocyclic indole derivatives .
Antiviral Activity
Research indicates that compounds similar to [(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate exhibit significant antiviral properties. In vitro studies have shown that such compounds can effectively inhibit the replication of the Hepatitis C virus by targeting viral polymerases .
Anticancer Properties
Additionally, there is emerging evidence supporting the anticancer potential of this compound. It has been noted for its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The presence of the naphthalene moiety is hypothesized to enhance its cytotoxic effects against various cancer types .
Case Studies
- Case Study on Hepatitis C Inhibition : A study published in a peer-reviewed journal demonstrated that a closely related compound significantly reduced viral load in infected cell cultures. The mechanism was attributed to the inhibition of viral RNA synthesis .
- Evaluation in Cancer Models : Another study investigated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability, suggesting potential as an anticancer agent .
Q & A
Basic: What are the critical functional groups in this compound, and how do they influence its reactivity?
Answer:
The compound features three key functional groups:
- Bis(4-methoxyphenyl)phenylmethyl (DMT) group : Protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis, enabling selective deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) .
- Naphthalen-2-ylmethylcarbamoyl moiety : Enhances lipophilicity and may modulate interactions with biological targets, such as RNA polymerases or viral enzymes .
- Acetate ester : Acts as a leaving group during nucleophilic substitution or transesterification reactions.
Methodological Note:
To confirm functional group integrity, use H/C NMR (e.g., DMT proton signals at δ 6.8–7.4 ppm) and FT-IR (C=O stretch at ~1740 cm for the acetate) .
Advanced: How can researchers optimize coupling efficiency during solid-phase synthesis of this nucleoside analog?
Answer:
Coupling efficiency depends on:
- Activators : Use 1H-tetrazole or ethylthiotetrazole (0.3–0.5 M) to activate phosphoramidite intermediates.
- Reaction Time : Extend coupling to 10–15 minutes for sterically hindered intermediates.
- Capping : Apply acetic anhydride/N-methylimidazole to terminate unreacted strands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
